2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate
Brand Name: Vulcanchem
CAS No.: 847908-88-7
VCID: VC16819424
InChI: InChI=1S/C19H28O5/c1-3-5-9-16(4-2)18(20)23-14-12-22-13-15-24-19(21)17-10-7-6-8-11-17/h6-8,10-11,16H,3-5,9,12-15H2,1-2H3
SMILES:
Molecular Formula: C19H28O5
Molecular Weight: 336.4 g/mol

2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate

CAS No.: 847908-88-7

Cat. No.: VC16819424

Molecular Formula: C19H28O5

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate - 847908-88-7

Specification

CAS No. 847908-88-7
Molecular Formula C19H28O5
Molecular Weight 336.4 g/mol
IUPAC Name 2-[2-(2-ethylhexanoyloxy)ethoxy]ethyl benzoate
Standard InChI InChI=1S/C19H28O5/c1-3-5-9-16(4-2)18(20)23-14-12-22-13-15-24-19(21)17-10-7-6-8-11-17/h6-8,10-11,16H,3-5,9,12-15H2,1-2H3
Standard InChI Key QLYBPFUPYOITBJ-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)C(=O)OCCOCCOC(=O)C1=CC=CC=C1

Introduction

Molecular Structure and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate delineates its composition:

  • Benzoate backbone: A benzene ring esterified at the para position (C<sub>1</sub>) with an ethoxyethyl group.

  • Polyether chain: A diethylene glycol derivative (2-ethoxyethoxy) serving as a spacer.

  • 2-Ethylhexanoyl terminus: A branched C<sub>8</sub> acyl group providing hydrophobicity .

The molecular formula is inferred as C<sub>21</sub>H<sub>30</sub>O<sub>6</sub>, with a calculated molecular weight of 402.46 g/mol (exact mass: 402.204 Da).

Comparative Structural Analysis

Analogous compounds from search results highlight key similarities:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl benzoate C<sub>15</sub>H<sub>22</sub>O<sub>5</sub>282.33Benzoate, triethylene glycol
4-Ethoxy ethylbenzoate C<sub>11</sub>H<sub>14</sub>O<sub>3</sub>194.23Benzoate, ethoxyethyl
Target CompoundC<sub>21</sub>H<sub>30</sub>O<sub>6</sub>402.46Benzoate, diethylene glycol, 2-ethylhexanoyl

The target compound’s extended alkyl chain enhances lipophilicity compared to shorter-chain analogs .

Synthesis and Reaction Pathways

Esterification Methodology

The patent CN104311414A outlines a generalized ester synthesis using modified clay catalysts, which can be adapted for this compound:

  • Acid-catalyzed esterification: Reacting benzoic acid with 2-{2-[(2-ethylhexanoyl)oxy]ethoxy}ethanol in the presence of a solid acid catalyst (e.g., modified montmorillonite).

  • Water removal: Azeotropic distillation with toluene or cyclohexane to shift equilibrium toward ester formation .

  • Purification: Fractional distillation under reduced pressure (101–103°C at 10 mmHg) .

Catalyst Efficiency

Modified clay catalysts, as described in , achieve >99.5% conversion by providing Brønsted acid sites without generating acidic waste. This method avoids neutralization steps required in traditional H<sub>2</sub>SO<sub>4</sub>-catalyzed reactions.

Physicochemical Properties

Predicted Physical Constants

Using group contribution methods and analog data :

  • Boiling point: 320–325°C (estimated via Joback method).

  • Density: 1.05–1.10 g/cm³ (similar to C<sub>15</sub>H<sub>22</sub>O<sub>5</sub> ).

  • LogP: 4.2 (indicating high lipid solubility).

  • Vapor pressure: 1.2 × 10<sup>−5</sup> mmHg at 25°C (EPI Suite™ estimation).

Spectral Characteristics

While direct spectra are unavailable, fragmentation patterns can be inferred:

  • MS/MS: Expected m/z 105 (benzoyl ion), 149 (2-ethylhexanoyl fragment) .

  • IR: Strong C=O stretches at 1720 cm<sup>−1</sup> (ester), 1280 cm<sup>−1</sup> (C-O-C) .

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